![molecular formula C28H37N3O2 B14378015 N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide CAS No. 88138-39-0](/img/structure/B14378015.png)
N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide is a complex organic compound that features an imidazole ring, a benzamide group, and a long alkyl chain. The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Preparation Methods
The synthesis of N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the cyclization of glyoxal, formaldehyde, and ammonia to form the imidazole ring.
Wallach Synthesis: This method involves the dehydrogenation of imidazolines.
Copper-Catalyzed [3+2] Cycloaddition: This method provides multisubstituted imidazoles in good yields and high regioselectivity using oxygen as an oxidant.
Industrial production methods often involve optimizing these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolium salts.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The alkyl chain can undergo substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions include imidazolium salts, amines, and substituted imidazoles .
Scientific Research Applications
N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and protein function. The benzamide group can form hydrogen bonds with biological molecules, influencing their stability and function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide can be compared with other imidazole-containing compounds, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
What sets this compound apart is its unique combination of an imidazole ring, a benzamide group, and a long alkyl chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88138-39-0 |
|---|---|
Molecular Formula |
C28H37N3O2 |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-[2-[4-(10-imidazol-1-yldecoxy)phenyl]ethyl]benzamide |
InChI |
InChI=1S/C28H37N3O2/c32-28(26-12-8-7-9-13-26)30-19-18-25-14-16-27(17-15-25)33-23-11-6-4-2-1-3-5-10-21-31-22-20-29-24-31/h7-9,12-17,20,22,24H,1-6,10-11,18-19,21,23H2,(H,30,32) |
InChI Key |
YPXSNMAJFOIINL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)OCCCCCCCCCCN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one](/img/structure/B14377934.png)
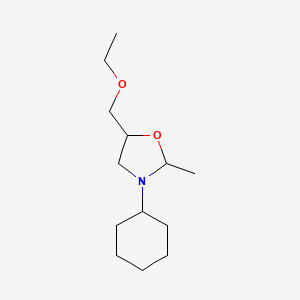
![1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14377941.png)
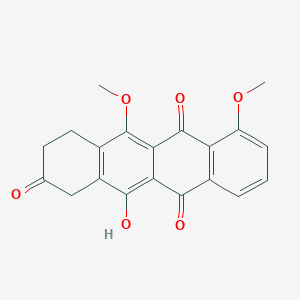
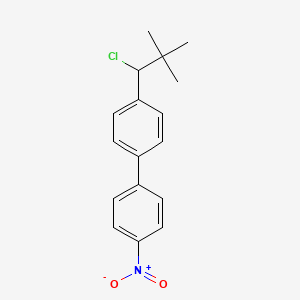
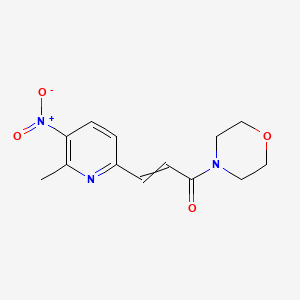
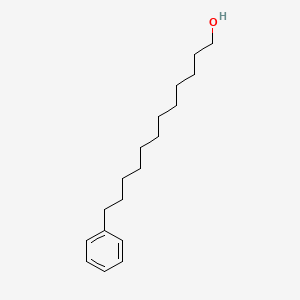
![1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine](/img/structure/B14377974.png)
![2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol](/img/structure/B14377976.png)
![2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14377982.png)
![2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B14377984.png)
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14377985.png)

![Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate](/img/structure/B14378002.png)
